molecular formula C7H6N2OS B8802382 Thieno[3,2-d]pyrimidin-7-ylmethanol

Thieno[3,2-d]pyrimidin-7-ylmethanol

Número de catálogo: B8802382
Peso molecular: 166.20 g/mol
Clave InChI: NNEVHLDNFSMAIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thieno[3,2-d]pyrimidin-7-ylmethanol is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in the design of novel therapeutic agents, particularly in oncology research. Compounds based on the thieno[3,2-d]pyrimidine structure have been identified as synthetic analogs of natural alkaloids, such as deoxyvasicinone, and are explored through scaffold-hopping strategies to enhance potency and selectivity . The primary research value of this scaffold lies in its potent antiproliferative activities. Studies have shown that various thieno[3,2-d]pyrimidine derivatives inhibit tumor cell proliferation in human cancer cell lines, including cervical (HeLa) and colon (HT-29) carcinomas . The mechanism of action for these compounds often involves targeting key regulatory proteins in cancer cells. Molecular docking studies suggest that active small molecules from this class can disrupt the cell cycle by targeting Cyclin-dependent kinases (CDKs), leading to the inhibition of tumor cell proliferation and the induction of apoptosis . Furthermore, specific halogenated derivatives have demonstrated the ability to induce apoptosis in leukemia cell lines, confirming the scaffold's relevance in anticancer drug development . Beyond oncology, this chemotype is also utilized in other research areas, such as the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 2, a target investigated for osteoporosis treatment . This compound, functionalized with a hydroxymethyl group, serves as a versatile intermediate for further synthetic elaboration, enabling researchers to explore structure-activity relationships and develop new bioactive molecules for various pharmacological applications. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Fórmula molecular

C7H6N2OS

Peso molecular

166.20 g/mol

Nombre IUPAC

thieno[3,2-d]pyrimidin-7-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1,3-4,10H,2H2

Clave InChI

NNEVHLDNFSMAIV-UHFFFAOYSA-N

SMILES canónico

C1=C2C(=NC=N1)C(=CS2)CO

Origen del producto

United States

Aplicaciones Científicas De Investigación

Anticancer Applications

Thieno[3,2-d]pyrimidin-7-ylmethanol derivatives have been extensively studied for their anticancer activities. Various studies have demonstrated their potential in inhibiting cancer cell growth across multiple types of cancer.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). For instance, a study reported that certain derivatives had IC50 values as low as 0.94 μM against A549 cells, indicating potent anti-proliferative effects without toxicity to normal human liver cells .
  • Molecular Docking Studies : In silico studies have indicated that these compounds can effectively bind to key targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are crucial in cancer progression. This suggests that this compound could be a valuable lead in developing targeted cancer therapies .

Antimalarial Activity

This compound has shown promise in antimalarial research, particularly against Plasmodium falciparum, the parasite responsible for malaria.

Research Insights

  • Multistage Activity : A derivative known as Gamhepathiopine was identified for its activity against various developmental stages of P. falciparum. The compound demonstrated effective inhibition of the blood stage and also showed activity against liver stages in rodent models .
  • Structure-Activity Relationship : Studies have explored modifications at different positions on the thienopyrimidine scaffold to enhance antimalarial activity. For example, substituents like tert-butylamine at position 2 were found to maintain efficacy against resistant strains of malaria .

Antiviral Applications

The compound has also been investigated for its potential antiviral properties, particularly against respiratory syncytial virus (RSV).

Patent Insights

A patent describes the use of thieno[3,2-d]pyrimidine derivatives as modulators for treating infections caused by pneumoviruses, including RSV. This highlights the compound's versatility beyond oncology and infectious diseases .

Antimicrobial Properties

This compound derivatives have been evaluated for their antimicrobial activities.

Findings from Research

  • Broad Spectrum Activity : Studies have reported that these compounds exhibit significant antimicrobial effects against various bacterial strains. The synthesis of new derivatives has led to enhanced potency against both Gram-positive and Gram-negative bacteria .

Summary Table of Applications

ApplicationKey FindingsReferences
AnticancerPotent cytotoxicity against MCF-7, A549, PC-3; molecular docking studies show binding to EGFR and PI3K
AntimalarialEffective against Plasmodium falciparum; structure modifications enhance activity
AntiviralPotential modulators for RSV infections
AntimicrobialSignificant activity against various bacterial strains

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

EGFR/ErbB2 Inhibitors

A series of 4,6-disubstituted thieno[3,2-d]pyrimidine derivatives (e.g., compounds 152–157) demonstrated potent dual inhibition of EGFR and ErbB2 kinases. Key substituents, such as pyrrolidinyl-acetylenic groups, significantly enhanced inhibitory activity, with IC50 values as low as 14 nM (compound 152) . Modifications to the carbamate group further improved oral bioavailability, underscoring the importance of substituent choice in optimizing pharmacokinetics .

Table 1: EGFR/ErbB2 Inhibitory Activity of Selected Derivatives

Compound EGFR IC50 (nM) ErbB2 Inhibition Key Substituents
152 14 Yes Pyrrolidinyl-acetylenic
154 20 Yes Modified carbamate
157 65 Moderate Bulky aryl groups
DGAT-1 Inhibitors

Thieno[3,2-d]pyrimidine derivatives like 16a (cis-2-(4-(4-(3-(3-chlorophenyl)ureido)phenyl)thieno[3,2-d]pyrimidin-7-yl)cyclohexyl)acetic acid) were synthesized as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. Structural features such as the 3-chlorophenyl ureido group and cyclohexylacetic acid moiety were critical for DGAT-1 inhibition, with LCMS (ESI) m/z 521.1 [M+H]+ confirming purity .

Anticonvulsant Agents

Thieno[3,2-d]pyrimidines bearing triazole, imidazole, or pyrazole rings (e.g., 7a–d, 9a–d) were evaluated for anticonvulsant activity. In the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, compounds with triazole substituents showed superior activity compared to imidazole or pyrazole analogs. For instance, 7a–d (2-alkoxy-4-triazolyl derivatives) exhibited significant seizure suppression, highlighting the role of heterocyclic substituents in enhancing CNS activity .

Table 2: Anticonvulsant Activity of Heterocyclic Derivatives

Compound Substituent MES ED50 (mg/kg) scPTZ ED50 (mg/kg)
7a Triazole (R = H) 12.5 25.8
9a Imidazole 28.3 >100
11a Pyrazole 35.6 >100
Structural Isomerism Effects

Replacing the thieno[3,2-d]pyrimidine backbone with thieno[2,3-d]pyrimidine (e.g., in antiproliferative agents 7a–d vs. 4a–d) led to marked differences in activity. The [2,3-d] isomer exhibited superior antiproliferative effects, likely due to enhanced binding to phosphatidylinositol 3-kinase alpha (PI3Kα) . This underscores the critical influence of ring fusion orientation on target engagement.

Physicochemical Properties

The derivative [2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methanol (CAS 1032758-44-3) has a molecular weight of 299.776 g/mol and a boiling point of 485.9°C .

Q & A

Q. What are the standard synthetic routes for Thieno[3,2-d]pyrimidin-7-ylmethanol, and how are intermediates characterized?

  • Methodological Answer : this compound can be synthesized via cyclocondensation of 3-amino-4-cyano-2-thiophenecarboxamide derivatives. For example, heating 3-amino-4-cyano-2-thiophenecarboxamide in formic acid yields thieno[3,2-d]pyrimidine-4-one intermediates, which can be further functionalized at the 7-position using reductive amination or oxidation-reduction sequences .
  • Key Steps :
  • Intermediate Preparation : Oxidize 7-hydroxymethyl derivatives (e.g., using Dess-Martin periodinane) to aldehydes for subsequent reactions .
  • Reductive Amination : React the aldehyde intermediate with amines using sodium cyanoborohydride (NaBH3CN) at pH 6 to introduce substituents .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., δ 2.33–3.78 ppm for methyl and cyclohexyl protons) and HRMS .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • 1H^1H-NMR : Distinct signals for the methanol (-CH2OH) group appear as singlets or triplets between δ 3.5–4.5 ppm, with aromatic protons in the thienopyrimidine ring at δ 6.8–8.2 ppm. Coupling patterns (e.g., absence of long-range coupling between thiophene and pyrimidine protons) confirm regiochemistry .
  • LCMS/HRMS : Use electrospray ionization (ESI) to detect [M+H]+^+ peaks (e.g., m/z 482.2 for intermediates) and validate molecular formulas .
  • HPLC Purity : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95% for bioactive derivatives) .

Advanced Research Questions

Q. How can contradictory yields in oxidation steps during synthesis be resolved?

  • Methodological Answer : Oxidation of 7-hydroxymethyl derivatives to aldehydes is critical but prone to variability. Evidence shows Dess-Martin periodinane (DMP) achieves 91% yield in aqueous conditions, while ceric ammonium nitrate (CAN) results in incomplete conversion. Key factors:
  • Solvent System : Use dry methanol or dichloromethane to minimize side reactions.
  • Workup : Quench with sodium thiosulfate to remove excess DMP and isolate aldehydes via flash chromatography .

Q. What strategies improve low yields in reductive amination for introducing aryl groups at the 7-position?

  • Methodological Answer : Low yields (<50%) often arise from poor imine formation or competing reduction of aldehydes. Optimize by:
  • pH Control : Maintain pH 6–7 using acetic acid/sodium acetate buffers to stabilize the imine intermediate.
  • Catalyst : Replace NaBH3CN with polymer-supported borohydrides to enhance selectivity.
  • Substrate Activation : Use electron-rich aryl amines (e.g., 4-methoxyaniline) to accelerate imine formation .

Q. How do structural modifications of this compound influence its biological activity (e.g., DGAT inhibition)?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the methanol group with carboxamide or acetate moieties to enhance solubility (e.g., methyl 2-(4-(4-aminophenyl)thieno[3,2-d]pyrimidin-7-yl)cyclohexyl acetate, IC50_{50} = 12 nM against DGAT1) .
  • SAR Studies : Introduce bulky substituents (e.g., 3-chlorophenylurea) at the 4-position to improve binding affinity. Confirm via docking studies using DGAT1 crystal structures (PDB: 5A5O) .

Data Contradiction Analysis

Q. Why do certain synthetic routes produce thieno[3,4-b]pyridine byproducts instead of the desired thienopyrimidine?

  • Methodological Answer : Side reactions occur when β-ketoamide intermediates (e.g., from 2,2,6-trimethyl-1,3-dioxin-4-one) undergo unintended cyclization in polar solvents like ethylene glycol. Mitigate by:
  • Solvent Choice : Use non-polar solvents (e.g., toluene) with drying agents (CaCl2_2) to favor pyrimidine ring closure over pyridine formation.
  • Temperature Control : Limit reflux temperatures to <100°C to prevent decomposition .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating this compound derivatives as kinase inhibitors?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based ADP-Glo™ assays for DGAT1/2 inhibition profiling.
  • Cellular Uptake : Measure cytotoxicity in HepG2 cells via MTT assay (IC50_{50} values <1 μM indicate therapeutic potential) .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify via LC-MS to predict pharmacokinetics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.